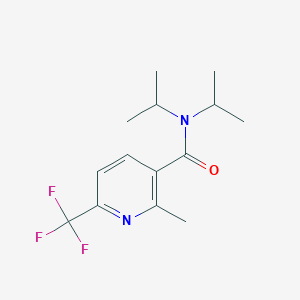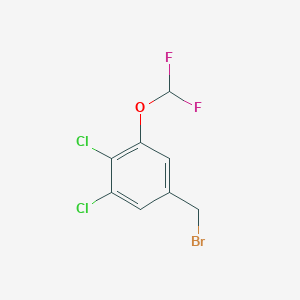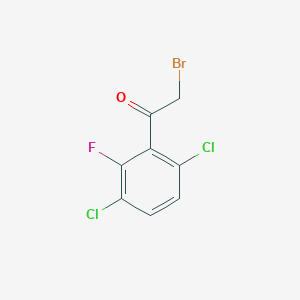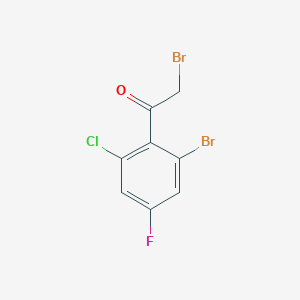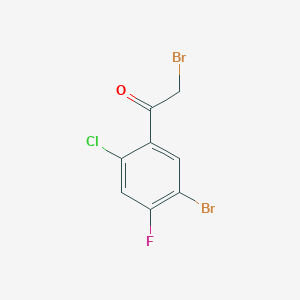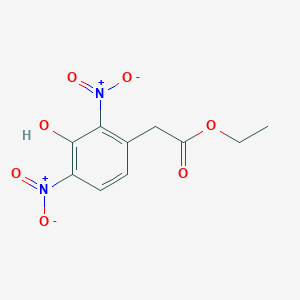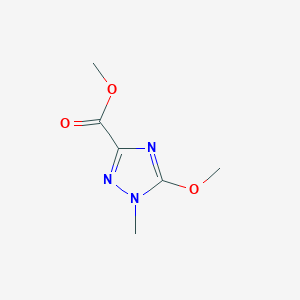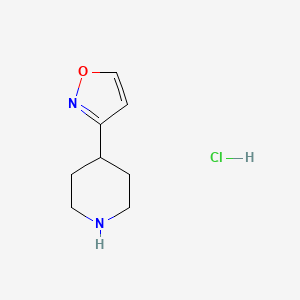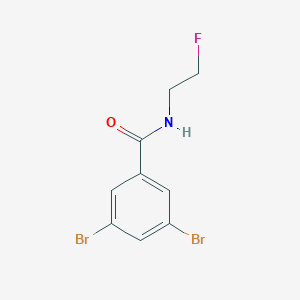
3,5-dibromo-N-(2-fluoroethyl)benzamide
描述
3,5-dibromo-N-(2-fluoroethyl)benzamide is a synthetic compound belonging to the class of benzamides. It has been studied for its potential therapeutic and environmental applications. This compound is characterized by the presence of two bromine atoms and a fluoroethyl group attached to a benzamide core.
准备方法
The synthesis of 3,5-dibromo-N-(2-fluoroethyl)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of a fluoroethyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The fluoroethyl group can be introduced using reagents like 2-fluoroethylamine under appropriate conditions.
化学反应分析
3,5-dibromo-N-(2-fluoroethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,5-dibromo-N-(2-fluoroethyl)benzamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug development.
Industry: It can be used in the development of new materials and as a reagent in industrial chemical processes.
作用机制
The mechanism of action of 3,5-dibromo-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
3,5-dibromo-N-(2-fluoroethyl)benzamide can be compared with other similar compounds, such as:
3,5-dibromo-N-(2-chloroethyl)benzamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
3,5-dibromo-N-(2-bromoethyl)benzamide: Contains a bromoethyl group instead of a fluoroethyl group.
3,5-dibromo-N-(2-iodoethyl)benzamide: Features an iodoethyl group instead of a fluoroethyl group.
The uniqueness of this compound lies in its specific combination of bromine and fluoroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3,5-dibromo-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2FNO/c10-7-3-6(4-8(11)5-7)9(14)13-2-1-12/h3-5H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBUAJFCESDBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


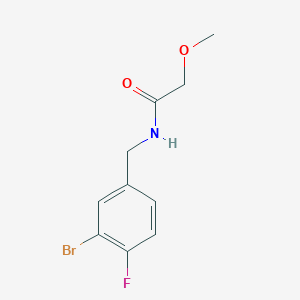
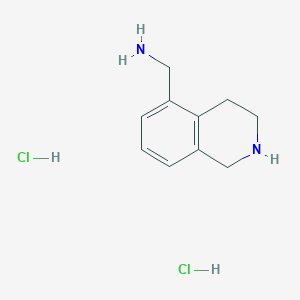
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
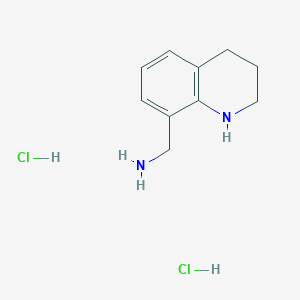
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
